(3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the reactions used, the conditions under which the reactions occur, and the yield of the product .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties. These properties can often be predicted using computational chemistry methods, and they can be measured using various experimental techniques .Scientific Research Applications
Synthesis and Structural Analysis
- Compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related derivatives are obtained through multi-step synthesis processes. These compounds are important intermediates in organic synthesis, showcasing their utility in constructing complex molecular architectures. Advanced techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction are employed to confirm their structures. The conformational and crystallographic analyses, along with density functional theory (DFT) calculations, provide deep insights into their molecular conformations and electronic properties (Huang et al., 2021).
Medicinal Chemistry and Drug Discovery
- In the realm of drug discovery, structurally complex molecules serve as potent agents against various targets. For instance, novel compounds have been developed as P2X7 antagonists, indicating their potential in treating mood disorders following promising preclinical profiling (Chrovian et al., 2018). Another study focused on the synthesis of selective inhibitors for the Met kinase superfamily, with candidates showing efficacy in cancer models and proceeding to clinical trials (Schroeder et al., 2009).
Photophysical and Material Science Applications
- The modification of organic compounds through fluorination is a strategic approach to enhance photostability and spectroscopic properties of fluorophores. This method facilitates the generation of fluorinated analogs of key fluorophores, offering tools for bioimaging and materials science applications (Woydziak et al., 2012).
Antimicrobial Activity
- Derivatives of pyrazolines, for example, have shown significant antimicrobial activity, highlighting the role of methoxy groups in enhancing this property. Such studies underscore the potential of structurally related compounds in developing new antimicrobial agents (Kumar et al., 2012).
Mechanism of Action
If the compound has biological activity, the mechanism of action refers to how it exerts its effects at the molecular level. This often involves understanding which biological targets (like proteins or DNA) the compound interacts with, and how these interactions lead to changes in cellular function .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-23-14-4-3-11(9-13(14)18)17(22)21-8-5-12(10-21)25-16-15(24-2)19-6-7-20-16/h3-4,6-7,9,12H,5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKHPTWLHUXVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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